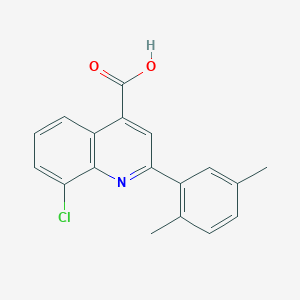

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid

Übersicht

Beschreibung

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is a chemical compound that is part of a broader class of tert-butylcarbamoyl compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The tert-butyl group is known for its steric bulk, which can influence the physical and chemical properties of the molecule it is attached to .

Synthesis Analysis

The synthesis of related tert-butylcarbamoyl compounds involves various strategies. For instance, an enantioselective synthesis approach was used to create a potent CCR2 antagonist intermediate, which involved an iodolactamization as a key step . Another synthesis method utilized a Hofmann rearrangement mediated by trichloroisocyanuric acid to synthesize a tert-butylcarbamoyl compound with a variety of functional groups . An improved synthesis of a similar compound from 3-aminobenzoic acid was described, which used milder and more selective conditions .

Molecular Structure Analysis

The molecular structure and conformation of tert-butylcarbamoyl compounds have been studied using X-ray crystallography and conformational analysis. For example, the crystal structure of a related compound showed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond, with intermolecular hydrogen bonds forming specific dimeric structures . Another study determined the structure of a chiral cyclic amino acid ester, which was characterized using NMR spectroscopy and mass spectrometry, followed by X-ray diffraction analysis .

Chemical Reactions Analysis

Chemical reactions involving tert-butylcarbamoyl compounds can be complex due to the presence of the bulky tert-butyl group. For example, cyclohexa-1,4-dienes with a tert-butyl group were shown to function as isobutane equivalents in a transfer hydro-tert-butylation reaction catalyzed by a boron Lewis acid . Another study reported a cyclodimerization reaction of a di-tert-butyl-substituted compound, which formed a mixture of cis- and trans-isomeric lactone-acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylcarbamoyl compounds are influenced by the tert-butyl group. The steric bulk of this group can affect the molecule's reactivity, solubility, and stability. For instance, the tert-butyl group can create hydrophobic channels in the crystal structure, which can influence the solubility and packing of the molecules . The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates demonstrate the reactivity of these compounds, which can be transformed into various substituted esters and acids .

Wissenschaftliche Forschungsanwendungen

1. Application in Dipeptide Synthesis

- Summary of Application: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

2. Application in tert-Butylation of Carboxylic Acids and Alcohols

- Summary of Application: The tert-butyl group is a critically important protecting group in organic chemistry, especially for carboxylic acids . This compound is used in the tert-butylation of carboxylic acids and alcohols .

- Methods of Application: Common methods for the formation of tert-butyl esters include the condensation of carboxylic acids with tert-butanol or isobutene gas in the presence of concentrated sulfuric acid; the use of tert-butylating agents, such as di-tert-butyl dicarbonate; or transesterification reactions .

- Results or Outcomes: The tert-butylation reaction was developed, in which all reactions with free amino acids, carboxylic acids, and alcohols proceeded much faster and in high yields compared with conventional methods .

Eigenschaften

IUPAC Name |

2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYLQMLQBRWTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398063 | |

| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid | |

CAS RN |

69049-86-1 | |

| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)